

A Comparative Analysis of Methylcyclohexylamine Stereoisomers for Drug Development Professionals

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Compound of Interest

Compound Name: *1-Methylcyclohexan-1-amine hydrochloride*

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An in-depth guide to the physicochemical and biological properties of 2- and 4-methylcyclohexylamine stereoisomers, offering valuable insights for researchers in drug discovery and development.

This guide provides a comprehensive comparison of the known properties of the cis and trans stereoisomers of 2- and 4-methylcyclohexylamine. The distinct spatial arrangements of the methyl and amino groups in these isomers give rise to significant differences in their physical, chemical, and pharmacological characteristics. Understanding these differences is crucial for the targeted design and development of novel therapeutics. This document summarizes key experimental data, outlines general protocols for stereoisomer separation and characterization, and visualizes the biological pathway impacted by one of these isomers.

Physicochemical Properties of Methylcyclohexylamine Stereoisomers

The stereochemistry of methylcyclohexylamine isomers influences their physical properties such as boiling point, density, and refractive index. While data for the individual enantiomers are scarce, the properties of the cis and trans diastereomers (often as racemic mixtures) have been reported.

Table 1: Physicochemical Properties of 2-Methylcyclohexylamine Isomers

Property	cis / trans Mixture	Reference
Molecular Formula	C ₇ H ₁₅ N	[1]
Molecular Weight	113.20 g/mol	[1]
Boiling Point	149-150 °C	[2]
Density	0.856 g/mL at 25 °C	[2]
Refractive Index	n ₂₀ /D 1.4565	[2]

Table 2: Physicochemical Properties of 4-Methylcyclohexylamine Isomers

Property	cis / trans Mixture	trans Isomer	Reference
Molecular Formula	C ₇ H ₁₅ N	C ₇ H ₁₅ N	[3][4]
Molecular Weight	113.20 g/mol	113.20 g/mol	[3][4]
Boiling Point	151-154 °C	Not Specified	[3]
Density	0.855 g/mL at 25 °C	Not Specified	[3]
Refractive Index	n ₂₀ /D 1.4531	Not Specified	[3]

Pharmacological Activity: Inhibition of Spermidine Synthase

A significant biological activity has been identified for the trans isomer of 4-methylcyclohexylamine. It acts as a potent inhibitor of spermidine synthase, a key enzyme in the polyamine biosynthesis pathway. Polyamines are essential for cell growth and proliferation, making their synthesis a target for therapeutic intervention, particularly in oncology.

The trans-4-methylcyclohexylamine has been shown to be a more potent inhibitor of spermidine synthase than cyclohexylamine.[5] In vivo studies have demonstrated that administration of trans-4-methylcyclohexylamine leads to a significant decrease in spermidine levels, compensated by an increase in its precursor, putrescine, and its product, spermine.[3][6] This modulation of polyamine levels can impact cell growth.[6]

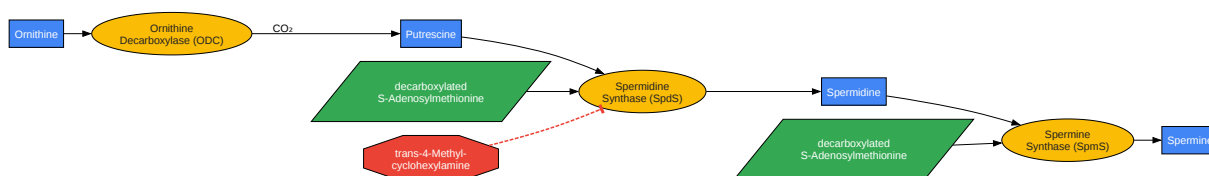
Table 3: Inhibitory Activity of trans-4-Methylcyclohexylamine on Spermidine Synthase

Parameter	Value	Species	Reference
IC ₅₀	1.7 μ M	Pig	Not explicitly cited, value derived from comparative data
K _i	40 nM	Pig	Not explicitly cited, value derived from comparative data

Note: Data on the spermidine synthase inhibitory activity of cis-4-methylcyclohexylamine and the isomers of 2-methylcyclohexylamine are not readily available in the reviewed literature, highlighting an area for further research.

Polyamine Biosynthesis Pathway and Site of Inhibition

The following diagram illustrates the polyamine biosynthesis pathway and the specific point of inhibition by trans-4-methylcyclohexylamine.



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Caption: Polyamine biosynthesis pathway and inhibition by trans-4-methylcyclohexylamine.

Experimental Protocols

Detailed, validated protocols for the separation and characterization of methylcyclohexylamine stereoisomers are not widely published. However, based on established methods for chiral amines, the following general procedures can be applied.

General Protocol for Chiral HPLC Separation of Methylcyclohexylamine Stereoisomers

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for separating enantiomers and diastereomers.

1. Column Selection:

- Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point as they show broad selectivity for a wide range of compounds.
- For primary amines, cyclofructan-based and crown ether-based CSPs can also be effective.

2. Mobile Phase Selection:

- Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol is typically used.
- Reversed Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
- Additives: For basic compounds like methylcyclohexylamine, the addition of a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase is often necessary to improve peak shape and resolution.

3. General Workflow:

- Initial Screening: Screen a selection of chiral columns with a standard set of mobile phases (e.g., hexane/isopropanol and hexane/ethanol for normal phase).

- Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the ratio of the mobile phase components, the type and concentration of the additive, the flow rate, and the column temperature.
- Detection: UV detection at a low wavelength (e.g., 200-220 nm) is typically suitable for these compounds.

Caption: General workflow for chiral HPLC method development.

General Protocol for NMR Spectroscopic Analysis of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of molecules.

1. Direct Analysis of Diastereomers:

- The ^1H and ^{13}C NMR spectra of diastereomers (e.g., cis and trans isomers) are generally different, allowing for their direct identification and quantification in a mixture.
- The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the amino group (the α -proton), can provide information about the relative stereochemistry. For example, the chemical shift of the α -proton in trans-4-alkylcyclohexylamines is typically at a higher field compared to the corresponding cis isomers.^[7]

2. Analysis of Enantiomers using Chiral Derivatizing Agents (CDAs):

- Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, they can be reacted with a chiral derivatizing agent to form diastereomers, which will have different NMR spectra.
- Procedure:
 - React the racemic methylcyclohexylamine with an enantiomerically pure CDA (e.g., Mosher's acid chloride).

- Purify the resulting diastereomeric amides.
- Acquire the ^1H or ^{19}F NMR spectrum of the diastereomeric mixture.
- The signals for the two diastereomers should be resolved, allowing for the determination of the enantiomeric ratio by integration.

3. Analysis of Enantiomers using Chiral Solvating Agents (CSAs):

- A chiral solvating agent can be added to the NMR sample of the racemic analyte. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, which can lead to different chemical shifts.
- This method is often simpler than using a CDA as it does not require a chemical reaction and purification.

Conclusion

The stereoisomers of methylcyclohexylamine exhibit distinct physicochemical and pharmacological properties. Notably, trans-4-methylcyclohexylamine has been identified as a potent inhibitor of spermidine synthase, a key enzyme in the polyamine biosynthesis pathway, making it an interesting lead compound for the development of therapeutics targeting cell proliferation. A comprehensive understanding of the properties of all stereoisomers is essential for advancing such drug discovery efforts. Further research is warranted to elucidate the biological activities of the cis isomers and the individual enantiomers of both 2- and 4-methylcyclohexylamine. The experimental approaches outlined in this guide provide a framework for the separation and characterization of these important molecules.

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